molecular formula C10H10F3N5O B2540255 N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-26-8

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2540255
CAS No.: 338417-26-8
M. Wt: 273.219
InChI Key: HBOZHKWNTVJHSP-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group and the tetraazole ring in its structure contributes to its distinctive properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-(trifluoromethoxy)aniline with dimethylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the tetraazole ring, resulting in the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the dimethylamine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or other reduced forms of the compound.

Scientific Research Applications

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the tetraazole ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and tetraazole-containing compounds. Examples include:

    4-(trifluoromethoxy)aniline: A precursor in the synthesis of the target compound.

    Tetraazole derivatives: Compounds containing the tetraazole ring, which exhibit similar chemical properties.

Uniqueness

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine is unique due to the combination of the trifluoromethoxy group and the tetraazole ring in its structure. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O/c1-17(2)9-14-15-16-18(9)7-3-5-8(6-4-7)19-10(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOZHKWNTVJHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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